2-Isobutyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes an isobutyl group, a ketone functional group, and a carboxylic acid group. It is primarily used in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isobutyl-1,2-diaminobenzene with diethyl oxalate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of alkyl or aryl derivatives.
Scientific Research Applications
2-Isobutyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Isobutyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
- 2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
- 2-Propyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Uniqueness
2-Isobutyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is unique due to its specific isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-(2-methylpropyl)-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C13H16N2O3/c1-7(2)5-11-12(16)15-10-6-8(13(17)18)3-4-9(10)14-11/h3-4,6-7,11,14H,5H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
UOLAQUKSWKWBOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)NC2=C(N1)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.